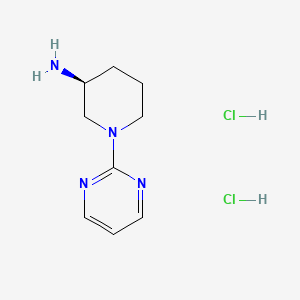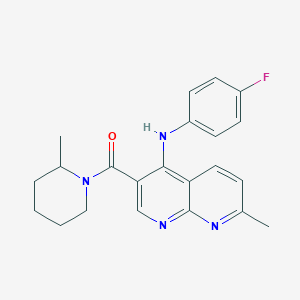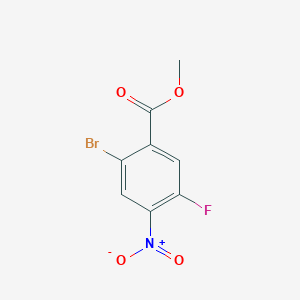
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group, a methylamino group, and a pyridinyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyrimidines and halogenated compounds, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.
Biology: In biological research, the compound may be used as a tool to study enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals or as a building block for advanced materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and electronic materials.
Mecanismo De Acción
The mechanism by which 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used, whether in research or therapeutic applications.
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)-2-pyrimidinamine
6-(Methylamino)-2-pyrimidinyl-4-pyridine
2-(2-Pyridinyl)-5-pyrimidinecarbonitrile
Uniqueness: 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of the methoxyphenyl group and the methylamino group in this compound provides unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines. Its complex structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-20-17-14(11-19)16(12-6-8-13(24-2)9-7-12)22-18(23-17)15-5-3-4-10-21-15/h3-10H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFMFBGNLLYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

![N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2933299.png)
![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide](/img/structure/B2933302.png)

![methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2933305.png)


![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2933310.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933313.png)

